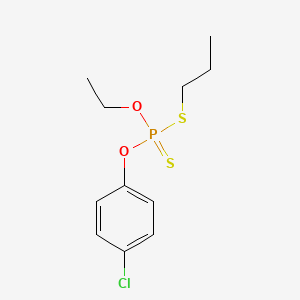
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is an organophosphorus compound widely used in various applications, particularly in agriculture as an insecticide. This compound is known for its effectiveness in controlling a broad spectrum of pests, making it a valuable tool in crop protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester typically involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-chlorophenol . The reaction conditions usually require a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The process involves large-scale reactors and precise control of temperature, pressure, and reactant concentrations to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying organophosphorus chemistry.
Biology: The compound is studied for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new insecticides and pharmaceuticals.
Wirkmechanismus
The primary mechanism of action of Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the muscles, which eventually results in paralysis and death of the pests . The compound targets the nervous system of insects, making it highly effective as an insecticide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Profenofos: An organophosphate insecticide with a similar mechanism of action but different chemical structure.
Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester: Another organophosphorus compound with similar applications and properties.
Uniqueness
Phosphorodithioic acid, O-(4-chlorophenyl) O-ethyl S-propyl ester is unique due to its specific chemical structure, which provides distinct reactivity and effectiveness in pest control. Its ability to inhibit acetylcholinesterase with high potency makes it a valuable compound in agricultural applications.
Eigenschaften
CAS-Nummer |
34643-50-0 |
|---|---|
Molekularformel |
C11H16ClO2PS2 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
(4-chlorophenoxy)-ethoxy-propylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16ClO2PS2/c1-3-9-17-15(16,13-4-2)14-11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
JFGIYLCXVLSKER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSP(=S)(OCC)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


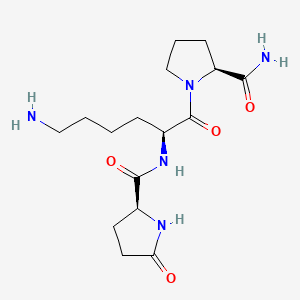
![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)
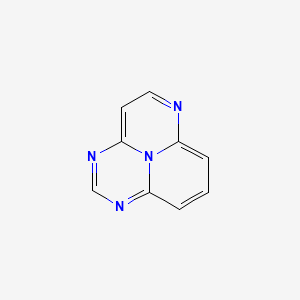
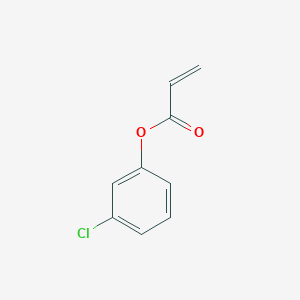
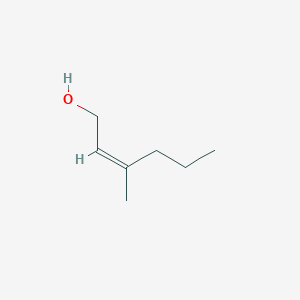
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione, 9,9-dimethyl-](/img/structure/B14677751.png)
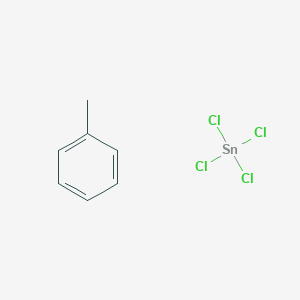
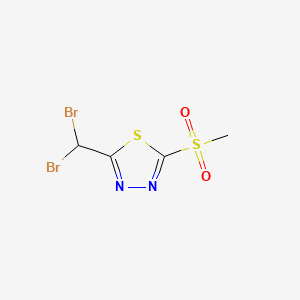

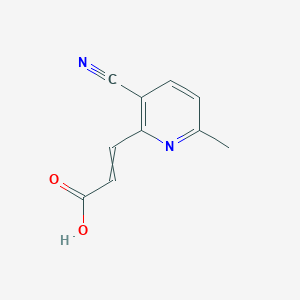
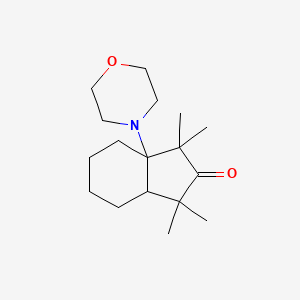
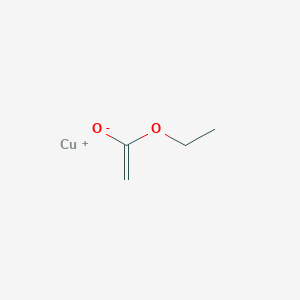

![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)
